Diacetonamine

Description

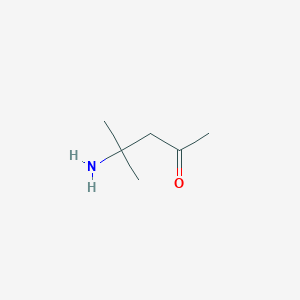

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(8)4-6(2,3)7/h4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTRUFMMCCOKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060798 | |

| Record name | 2-Pentanone, 4-amino-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-04-7 | |

| Record name | 4-Amino-4-methyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetonamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 4-amino-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentanone, 4-amino-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETONAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI13YZU3HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Diacetonamine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetonamine, systematically known as 4-amino-4-methylpentan-2-one, is a versatile organic compound with significant applications as a synthetic intermediate in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and key applications. Particular emphasis is placed on its role as a precursor in the synthesis of important pharmaceutical building blocks. This document also includes detailed experimental methodologies and safety information to ensure its proper handling and use in a laboratory setting.

Chemical Structure and Identification

This compound is a primary amine and a ketone. Its trivial name originates from its synthesis, which can be achieved through the reaction of two molecules of acetone (B3395972) with one molecule of ammonia (B1221849).[1] The IUPAC name for this compound is 4-amino-4-methylpentan-2-one.[2]

Chemical Structure:

Identifiers:

-

CAS Number: 625-04-7[3]

-

Molecular Formula: C6H13NO[4]

-

Molecular Weight: 115.17 g/mol [4]

-

InChI Key: CQTRUFMMCCOKTA-UHFFFAOYSA-N[2]

-

Synonyms: 4-Amino-4-methyl-2-pentanone, 2-Pentanone, 4-amino-4-methyl-, Diacetone Amine[2][3]

Physicochemical Properties

This compound is typically a white crystalline solid at room temperature and is soluble in water, alcohol, and ether.[5] It is often supplied and handled as its more stable hydrogen oxalate (B1200264) salt.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | White crystalline solid | [5] |

| Melting Point | 125-130 °C (decomposes) (as hydrogen oxalate) | [5] |

| Boiling Point | 169.4 ± 23.0 °C at 760 mmHg | [6] |

| Density | 0.9 ± 0.1 g/cm³ | [6] |

| pKa | 8.84 ± 0.25 (Predicted) | [5] |

| Solubility | Soluble in water, alcohol, and ether | [5] |

| Flash Point | 56.2 ± 22.6 °C | [6] |

| Vapor Pressure | 1.5 ± 0.3 mmHg at 25°C | [6] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is through the conjugate addition of ammonia to mesityl oxide.[3] Mesityl oxide itself is typically prepared from the aldol (B89426) condensation of acetone.[3] this compound is often isolated as its hydrogen oxalate salt to improve stability and ease of handling.[7]

Logical Workflow for this compound Synthesis

The overall synthesis process can be visualized as a two-step transformation starting from acetone.

Caption: Synthesis pathway of this compound from Acetone.

Experimental Protocol: Preparation of this compound Hydrogen Oxalate from Mesityl Oxide

This protocol is adapted from established literature procedures.[7][8]

Materials:

-

Mesityl oxide

-

Aqueous ammonia (27%)

-

Absolute ethanol

-

Oxalic acid

-

1 L round-bottomed flask with mechanical stirrer

-

Ice bath

-

Büchner funnel

-

Evaporating dish

Procedure:

-

In a 1 L round-bottomed flask equipped with an efficient mechanical stirrer, combine 200 g (2 moles) of mesityl oxide and 280 mL of 27% aqueous ammonia.

-

Stir the mixture vigorously. The reaction is exothermic, so it is advisable to cool the flask with running tap water.

-

Continue stirring for several hours until the mixture becomes homogeneous.

-

Once homogeneous, cease stirring and allow the flask, tightly stoppered, to stand at room temperature for three days.

-

After three days, remove the excess ammonia by blowing a stream of dry air through the solution.

-

Dissolve the resulting solution in an equal volume of absolute alcohol.

-

To isolate the this compound as its hydrogen oxalate salt, prepare a solution of the required amount of oxalic acid in 95% alcohol. The amount of oxalic acid needed can be determined by titrating a small sample of the amine solution with a standard oxalic acid solution.

-

Slowly add the amine solution to the oxalic acid solution with constant stirring. It is crucial to cool the container during the latter half of the addition to prevent the formation of the neutral oxalate.

-

Heat the resulting mixture to 70 °C with constant stirring, and then filter the hot solution through a pre-heated Büchner funnel.

-

Allow the filtrate to cool slowly in a large evaporating dish to crystallize the this compound hydrogen oxalate.

-

Collect the crystals by filtration, wash with cold absolute alcohol, and air dry.

Applications in Synthesis

This compound serves as a crucial building block for the synthesis of various heterocyclic compounds, particularly piperidine (B6355638) derivatives. One of its most notable applications is in the preparation of 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine), a key intermediate for hindered amine light stabilizers (HALS) and various active pharmaceutical ingredients.[3][9]

Experimental Workflow: Synthesis of 2,2,6,6-Tetramethylpiperidin-4-one (Triacetonamine)

The synthesis of triacetonamine (B117949) from this compound involves a condensation reaction with acetone.

Caption: Synthesis of Triacetonamine from this compound.

This compound is also a precursor in the synthesis of local anesthetics such as eucaine and alpha-eucaine, as well as the mydriatic agent eucatropine.[3] These syntheses typically proceed via the intermediate 2,2,6-trimethylpiperidin-4-one.[3]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1715 cm⁻¹), and C-N stretching. The presence of two peaks in the N-H stretching region is indicative of a primary amine.[2]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide information about the different types of protons and their connectivity. Expected signals would include singlets for the methyl protons and a signal for the methylene (B1212753) protons, as well as a broad singlet for the amine protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary carbon bearing the amine group, the methylene carbon, and the methyl carbons. The carbonyl carbon would appear significantly downfield.

-

Biological and Pharmaceutical Relevance

Recent research has highlighted potential biological activities of this compound. It has been identified as a sporulation-inducing factor towards Bacillus species.[10] Furthermore, studies have suggested that this compound could be a lead compound for inducing the disaggregation of amyloid-beta fibrils, which are associated with Alzheimer's disease.[11] However, the precise signaling pathways and mechanisms of action in these biological processes are still under investigation and require further elucidation.

Safety and Handling

This compound and its precursors and derivatives should be handled with appropriate safety precautions in a laboratory setting.

General Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

-

Avoid inhalation of dust or vapors.[13]

-

Avoid contact with skin and eyes.[14]

-

Keep away from heat, sparks, and open flames.[13]

Toxicological Information:

-

Detailed toxicological properties of this compound are not extensively documented. However, related compounds like diacetone alcohol may cause eye and respiratory irritation.[15]

-

Symptoms of overexposure to similar compounds can include headache, dizziness, and fatigue.[13]

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[12][13][14]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in organic synthesis, particularly in the production of piperidine-based pharmaceuticals and industrial chemicals. Its straightforward synthesis and reactive functional groups make it an attractive starting material for a variety of chemical transformations. Emerging research into its biological activities suggests potential new applications in microbiology and neurodegenerative disease research. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, CDCl3, experimental) (HMDB0003407) [hmdb.ca]

- 2. 4-Amino-4-methyl-2-pentanone | C6H13NO | CID 69361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [drugfuture.com]

- 5. Diacetoneamine [chembk.com]

- 6. This compound | CAS#:625-04-7 | Chemsrc [chemsrc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3: effect of Sr promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 双丙酮胺 草酸氢盐 90% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. redox.com [redox.com]

Diacetonamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetonamine, a versatile organic compound, serves as a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides an in-depth overview of its chemical properties, detailed synthesis protocols, and its application in the synthesis of therapeutic agents, presented in a format tailored for the scientific community.

IUPAC Name: 4-Amino-4-methyl-2-pentanone[1] CAS Number: 625-04-7[1]

Chemical and Physical Properties

This compound is a liquid with a characteristic amine odor. It is soluble in water, alcohol, and ether.[1] Below is a summary of its key properties.

| Property | Value | Reference |

| Molecular Formula | C6H13NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Boiling Point | 25 °C at 0.2 mmHg | |

| Melting Point (as acid oxalate (B1200264) monohydrate) | 126-127 °C | |

| pKa (predicted) | 8.84 ± 0.25 | |

| Appearance | Liquid | |

| Odor | Amine-like | |

| Solubility | Miscible with water, alcohol, and ether |

Synthesis of this compound

This compound is synthesized via the conjugate addition of ammonia (B1221849) to mesityl oxide. The following experimental protocol is a well-established method for its preparation.

Experimental Protocol: Synthesis of this compound from Mesityl Oxide

Materials:

-

Mesityl oxide

-

Aqueous ammonia (27%)

-

Absolute ethanol (B145695)

-

Oxalic acid

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, combine 200 g of mesityl oxide with 280 mL of 27% aqueous ammonia.

-

Stir the mixture vigorously. The reaction is exothermic, and the flask should be cooled with running tap water.

-

Continue stirring for 3-8 hours, or until the mixture becomes homogeneous. The reaction is favored by exposure to sunlight.

-

Allow the reaction mixture to stand for three days in a well-stoppered flask.

-

After three days, dissolve the resulting amine solution in an equal volume of absolute ethanol.

-

Prepare a solution of oxalic acid in absolute ethanol.

-

Slowly add the ethanolic amine solution to the oxalic acid solution with constant stirring to precipitate this compound hydrogen oxalate.

-

Filter the crude product and wash with cold absolute ethanol.

-

Recrystallize the this compound hydrogen oxalate from hot absolute ethanol to obtain the pure product.

Synthesis Pathway of this compound

Caption: Synthesis of this compound from Acetone.

Application in Pharmaceutical Synthesis: β-Eucaine

This compound is a key precursor in the synthesis of β-eucaine, a local anesthetic. The synthesis involves a multi-step process starting from the cyclization of this compound.

Experimental Protocol: Synthesis of β-Eucaine from this compound

Step 1: Synthesis of 2,2,6-Trimethylpiperidin-4-one

-

This compound is condensed with acetaldehyde (B116499) in an aldol-type reaction. This reaction leads to the formation of the piperidone ring structure, 2,2,6-trimethylpiperidin-4-one.

Step 2: Reduction of 2,2,6-Trimethylpiperidin-4-one

-

The ketone group of 2,2,6-trimethylpiperidin-4-one is reduced to a hydroxyl group using a suitable reducing agent, such as sodium amalgam. This step yields 2,2,6-trimethylpiperidin-4-ol (B12867689).

Step 3: Benzoylation of 2,2,6-Trimethylpiperidin-4-ol

-

The final step involves the esterification of the hydroxyl group of 2,2,6-trimethylpiperidin-4-ol with benzoyl chloride. This reaction yields the final product, β-eucaine.

Synthetic Pathway to β-Eucaine

Caption: Synthesis of β-Eucaine from this compound.

References

An In-depth Technical Guide on the Mechanism of Diacetonamine Formation from Mesityl Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of diacetonamine from mesityl oxide, a reaction of significant interest in synthetic organic chemistry. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. This document details the underlying reaction mechanism, provides established experimental protocols, and presents quantitative data to facilitate its application in a laboratory and industrial setting.

Reaction Mechanism: A Michael Addition

The formation of this compound from mesityl oxide is a classic example of a Michael addition, also known as a conjugate addition. In this reaction, a nucleophile—in this case, ammonia (B1221849)—adds to an α,β-unsaturated carbonyl compound, which is mesityl oxide (4-methyl-3-penten-2-one).

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile and attacks the β-carbon of the carbon-carbon double bond in mesityl oxide. This carbon is electrophilic due to the electron-withdrawing effect of the conjugated carbonyl group.

-

Formation of an Enolate Intermediate: This nucleophilic attack results in the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group.

-

Protonation: The enolate intermediate is then protonated. A proton from another ammonia molecule or the solvent (in the case of aqueous ammonia) is transferred to the α-carbon, yielding the final product, this compound (4-amino-4-methyl-2-pentanone).

This mechanism is favored because the 1,4-addition product (this compound) is thermodynamically more stable than the 1,2-addition product that would result from the attack at the carbonyl carbon.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from established experimental protocols for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

| Reference | Reactants | Solvent | Reaction Time | Temperature | Yield |

| Organic Syntheses, CV1, 195[1] | 200 g Mesityl Oxide, 280 cc 27% Aqueous Ammonia | Water/Ethanol (B145695) | 3-8 hours (stirring) + 3 days (standing) | Room Temperature | 63-70% |

| PrepChem[2] | 50 ml Mesityl Oxide, Dry Ammonia (saturated) | Ethanol | 48 hours | -10 °C | ~50 g (product as hydrogenoxalate) |

Table 2: Reagent Quantities for a Typical Laboratory Scale Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (ml) | Concentration |

| Mesityl Oxide | 98.14 | 200 | 2.04 | ~235 | - |

| Aqueous Ammonia (27%) | 17.03 (as NH3) | - | - | 280 | 27% w/w |

| Oxalic Acid (for isolation) | 90.03 | 230-260 | - | - | - |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of this compound. Below are protocols adapted from reputable sources.

Protocol 1: Synthesis using Aqueous Ammonia (from Organic Syntheses)

This procedure is a well-established method for the preparation of this compound, which is isolated as its hydrogen oxalate (B1200264) salt.

Experimental Workflow:

Methodology:

-

Reaction Setup: In a 1-liter round-bottomed flask equipped with a mechanical stirrer, combine 200 g (2.04 moles) of mesityl oxide and 280 cc of 27% aqueous ammonia.[1] The flask should be nearly air-tight to prevent the escape of ammonia.

-

Reaction Execution: Stir the mixture vigorously. The reaction is exothermic, and it is advisable to cool the flask with running tap water. Continue stirring for 3 to 8 hours until the mixture becomes homogeneous.[1] The reaction is reported to be favored by sunlight.[1]

-

Standing Period: After stirring, stopper the flask tightly and allow it to stand at room temperature for three days. This period is considered optimal for reaction completion.

-

Work-up:

-

Remove the excess ammonia by blowing a stream of dry air through the solution.

-

Dissolve the resulting solution in an equal volume of absolute ethanol.

-

-

Isolation as Hydrogen Oxalate Salt:

-

Titrate a small sample of the ethanolic solution with a standard solution of oxalic acid to determine the amount of amine present.

-

Dissolve a calculated amount of oxalic acid (twice the amount needed to form the neutral salt) in 4 liters of 95% ethanol.

-

Slowly add the amine solution to the oxalic acid solution with constant stirring, while cooling the container to prevent the formation of the neutral oxalate.

-

Heat the resulting mixture to 70°C with stirring and filter the hot solution through a pre-heated Büchner funnel.

-

Allow the filtrate to crystallize. The this compound hydrogen oxalate will precipitate upon cooling.

-

Collect the crystals by filtration, wash with cold absolute alcohol, and dry. A total yield of 285–320 g (63–70% of the theoretical amount) is typically obtained.

-

Protocol 2: Synthesis using Dry Ammonia in Ethanol (from PrepChem)

This alternative method utilizes anhydrous ammonia and is performed at a lower temperature.

Methodology:

-

Reaction Setup: Dissolve 50 ml of mesityl oxide in 100 ml of ethanol in a flask. Cool the solution to -10 °C using a freezing mixture.

-

Reaction Execution: Pass dry ammonia gas through the cooled solution until it is saturated.

-

Standing Period: Allow the solution to stand for 48 hours.

-

Isolation as Hydrogen Oxalate Salt:

-

Prepare a mixture of 30 g of powdered oxalic acid in 120 ml of alcohol in a beaker cooled in an ice bath.

-

Gradually add the ammoniacal solution to the oxalic acid mixture with vigorous stirring, ensuring the temperature does not exceed 20 °C, until the mixture is neutral.

-

Add another 30 g of powdered oxalic acid to the resulting paste and stir.

-

Transfer the mixture to a round-bottom flask, fit it with a reflux condenser, and boil for 15 minutes.

-

Filter the hot solution and allow it to cool slowly to 0 °C to crystallize the this compound hydrogen oxalate.

-

The reported yield is approximately 50 g of this compound hydrogenoxalate from 50 ml of mesityl oxide.

-

Kinetics and Reaction Optimization

While detailed kinetic studies specifically for the Michael addition of ammonia to mesityl oxide are not extensively available in the surveyed literature, general principles of Michael additions apply. The reaction rate is influenced by factors such as the concentration of reactants, temperature, and the nature of the solvent.

-

Effect of Reactant Concentration: Higher concentrations of ammonia will generally increase the reaction rate. However, using a large excess of ammonia is also a practical way to drive the reaction to completion.

-

Effect of Temperature: The reaction is exothermic. While higher temperatures can increase the reaction rate, they may also favor the reverse reaction and the formation of byproducts. The protocols provided generally recommend room temperature or below to ensure good yields.

-

Solvent Effects: The choice of solvent can influence the reaction rate and yield. Protic solvents like water and ethanol can participate in the protonation step and can also solvate the ionic intermediates. The solubility of ammonia in the reaction medium is also a critical factor.

It is important to note that the formation of this compound is a reversible process. The use of a trapping agent, such as oxalic acid to precipitate the amine product as a salt, is a common strategy to shift the equilibrium towards the product and improve the overall yield.

Conclusion

The synthesis of this compound from mesityl oxide via Michael addition is a robust and well-documented reaction. The provided protocols offer reliable methods for its preparation on a laboratory scale. For researchers and professionals in drug development, a thorough understanding of the reaction mechanism and the influence of experimental parameters is essential for optimizing the synthesis of this valuable intermediate. Further studies focusing on the detailed kinetics and the exploration of alternative catalysts could provide avenues for further process improvement.

References

Spectroscopic Data of Diacetonamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetonamine (4-amino-4-methylpentan-2-one) is a key intermediate in the synthesis of various organic compounds. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also presented, along with a schematic for its synthesis.

Chemical Structure and Properties

-

CAS Number: 625-04-7[3]

-

Molecular Formula: C₆H₁₃NO

-

Molecular Weight: 115.17 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to its unique arrangement of protons and carbon atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.15 | Singlet | 3H | CH₃-C=O |

| ~2.20 | Singlet | 2H | -CH₂- |

| ~1.25 | Singlet | 6H | (CH₃)₂-C |

| ~1.50 | Singlet (broad) | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~209 | C=O |

| ~55 | C-(CH₃)₂ |

| ~53 | -CH₂- |

| ~32 | CH₃-C=O |

| ~29 | (CH₃)₂-C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its ketone and primary amine functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3300 - 3500 | Medium, Broad | N-H | Stretch (two bands for primary amine) |

| 2850 - 3000 | Medium | C-H | Stretch |

| ~1715 | Strong | C=O | Stretch |

| 1590 - 1650 | Medium | N-H | Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 115 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | High | [M - CH₃]⁺ |

| 58 | High | [C₃H₈N]⁺ (α-cleavage) |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the conjugate addition of ammonia (B1221849) to mesityl oxide.

Protocol:

-

A mixture of mesityl oxide and aqueous ammonia is stirred in a round-bottomed flask.

-

The reaction is typically carried out at room temperature.

-

After the reaction is complete, the excess ammonia is removed.

-

The this compound product can be isolated and purified by distillation.

Caption: Synthesis of this compound from Mesityl Oxide and Ammonia.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Caption: General workflow for acquiring an NMR spectrum.

IR Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of liquid or solid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for obtaining an ATR-FTIR spectrum.

Mass Spectrometry

Protocol for Electron Ionization (EI)-MS:

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Caption: General workflow for EI-Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide, including predicted NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, provide a foundational reference for the characterization of this compound. The detailed experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar compounds, aiding researchers in the fields of synthetic chemistry, drug discovery, and materials science.

References

An In-depth Technical Guide to the Safety and Handling of Diacetonamine

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physical Properties

Diacetonamine, also known as 4-Amino-4-methyl-2-pentanone, is a chemical intermediate used in organic synthesis.[1] It is commercially available, often as a hydrogen oxalate (B1200264) salt.[2][3] The available physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 625-04-7 | [2][4] |

| Molecular Formula | C₆H₁₃NO | [1][4] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Synonyms | 4-Amino-4-methyl-2-pentanone, 4-Methyl-4-aminopentan-2-one | [4][5] |

| Appearance | White crystalline solid | [5][6] |

| Melting Point | 125-130 °C (decomposes) | [2][5][7] |

| Boiling Point | ~180 °C (760 mmHg); 163 °C (12 mmHg) | [1][4] |

| Flash Point | 56.2 ± 22.6 °C | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in water, alcohol, and ether. | [5] |

| Storage Temperature | Room temperature; for long-term storage (months to years), -20 °C is recommended. | [5][6] |

Hazard Information and Classification

Detailed GHS classification for this compound is not consistently available across public sources. One database explicitly states that GHS data is unavailable.[4] However, based on its physical state and chemical family (ketone, amine), general hazards can be inferred. The available classifications are listed below.

| Classification System | Class / Code | Description | Source(s) |

| German Water Hazard Class (WGK) | WGK 3 | Highly hazardous to water. | [2][3] |

| Storage Class | 11 | Combustible Solids. | [2][3] |

| GHS Classification | Not Available | Hazard statements, pictograms, and signal words are not established. | [4] |

Due to the lack of comprehensive hazard data, it is prudent to treat this compound as a hazardous substance. Assume it may be an irritant to the skin, eyes, and respiratory system, and handle accordingly.

Handling and Storage Precautions

Proper handling and storage are critical to ensure safety when working with chemicals with incomplete data profiles.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid contact with skin and eyes.[4]

-

Prevent the formation of dust and aerosols.[4]

-

Use non-sparking tools and take precautionary measures against static discharge.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

-

Keep in a dark place, under an inert atmosphere.[5]

-

Store away from incompatible materials and foodstuff containers.[4]

Toxicological Profile

No quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for this compound were found in the reviewed sources. The absence of this data necessitates a cautious approach, assuming the substance may be harmful if ingested, inhaled, or absorbed through the skin.

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented in this guide are not available in the public domain. Physical properties such as melting point are typically determined using standard laboratory methods like capillary melting point apparatus. However, specific methodologies for toxicological or ecotoxicological assessments for this compound are not documented in the available literature.

Safety Workflows and Procedures

The following diagrams illustrate generalized workflows for handling and emergency response. These should be adapted to specific laboratory and institutional protocols.

Caption: A generalized workflow for the safe handling of this compound.

Caption: A flowchart for first aid response to this compound exposure.

Emergency Procedures

First Aid Measures: Given the lack of specific data for this compound, standard first aid protocols for chemical exposure should be followed. Always seek medical attention after any exposure.

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] If contact lenses are present and easy to remove, take them out.

-

Inhalation: Move the affected person to an area with fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[8]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person.[9]

Fire-Fighting Measures:

-

Classification: this compound is classified as a combustible solid.[2][3]

-

Suitable Extinguishing Media: For fires involving combustible solids or liquids, use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray. Avoid using a direct water jet, which may spread the fire.

-

Hazards from Combustion: Combustion may produce toxic gases, including oxides of carbon and nitrogen.

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Accidental Release Measures:

-

Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.

-

Containment and Cleaning: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place it into a suitable, labeled container for chemical waste disposal. Clean the spill area thoroughly. Prevent the substance from entering drains or waterways, as it is considered highly hazardous to water.[2][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound 90 625-04-7 [sigmaaldrich.com]

- 3. 双丙酮胺 草酸氢盐 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. Diacetoneamine [chembk.com]

- 6. This compound | 4-Amino-4-methyl-2-pentanone | CAS 625-04-7 [medchemleader.cn]

- 7. This compound | CAS#:625-04-7 | Chemsrc [chemsrc.com]

- 8. en.hesperian.org [en.hesperian.org]

- 9. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

The Chemical Relationship Between Diacetonamine and Diacetone Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diacetonamine and its precursor, diacetone alcohol. It delves into their chemical and physical properties, synthesis pathways, and the critical relationship that links them. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development, offering detailed experimental protocols and clear visual representations of the underlying chemical processes.

Introduction

Diacetone alcohol (DAA), systematically known as 4-hydroxy-4-methyl-2-pentanone, is a common organic solvent and a key intermediate in the synthesis of various industrial chemicals.[1][2] Its dual functionality, possessing both a ketone and an alcohol group, makes it a versatile building block in organic synthesis.[2] this compound, or 4-amino-4-methyl-2-pentanone, is a primary amine that shares a structural backbone with diacetone alcohol.[3] This structural similarity is no coincidence, as the synthesis of this compound is directly linked to diacetone alcohol through an intermediate, mesityl oxide.[3] Understanding this synthetic relationship is crucial for the efficient production and application of this compound, a compound with known applications in the synthesis of pharmaceuticals like eucaine and eucatropine.[3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound and diacetone alcohol is fundamental for their handling, application, and the design of synthetic procedures. The following tables summarize the key quantitative data for both compounds.

Table 1: Physical Properties of this compound and Diacetone Alcohol

| Property | This compound | Diacetone Alcohol |

| CAS Number | 625-04-7[3][4] | 123-42-2[1][2] |

| Molecular Formula | C₆H₁₃NO[3][4] | C₆H₁₂O₂[1][2] |

| Molar Mass | 115.17 g/mol [3][5] | 116.16 g/mol [1][6] |

| Appearance | White crystalline solid (as hydrogen oxalate (B1200264) salt)[7] | Clear, colorless liquid[1][6][8] |

| Melting Point | 125-130 °C (decomposes) (as hydrogen oxalate salt)[7][9][10] | -47 °C[1][2] |

| Boiling Point | 163 °C at 12 mmHg[3] | 166-168 °C[1][11][12] |

| Density | Not readily available for free base | 0.938 g/cm³[1][2] |

| Solubility | Soluble in water, alcohol, and ether[4][7] | Miscible with water; soluble in most organic solvents[8][11][12] |

Table 2: Chemical Properties and Reactivity

| Property | This compound | Diacetone Alcohol |

| Key Functional Groups | Primary amine, Ketone[9][10] | Tertiary alcohol, Ketone[2][13] |

| Reactivity | Undergoes reactions typical of primary amines and ketones. Can form salts with acids (e.g., hydrogen oxalate).[14] | Can be dehydrated to form mesityl oxide.[1] Undergoes oxidation and reactions of the hydroxyl and keto groups.[15] |

| Stability | Decomposes easily, especially in aqueous solutions or during distillation, to form mesityl oxide and ammonia (B1221849).[4] | Decomposes upon distillation at atmospheric pressure.[6] |

Synthesis and Relationship

The core of the relationship between this compound and diacetone alcohol lies in the synthetic pathway that connects them. Diacetone alcohol serves as the starting material for the synthesis of mesityl oxide, which is the direct precursor to this compound.

Synthesis of Diacetone Alcohol from Acetone (B3395972)

Diacetone alcohol is synthesized via the aldol (B89426) condensation of two acetone molecules. This reaction is typically catalyzed by a base, such as barium hydroxide (B78521).[1]

Dehydration of Diacetone Alcohol to Mesityl Oxide

Diacetone alcohol can be readily dehydrated in the presence of an acid catalyst, such as iodine, to yield mesityl oxide (4-methyl-3-penten-2-one).[16]

Synthesis of this compound from Mesityl Oxide

This compound is formed through the conjugate addition of ammonia to the α,β-unsaturated ketone, mesityl oxide.[3] This reaction is a classic example of a Michael addition.

The overall synthetic pathway from acetone to this compound is illustrated in the following workflow diagram:

Experimental Protocols

This section provides detailed methodologies for the key synthetic steps described above.

Experiment 1: Synthesis of Diacetone Alcohol from Acetone

Objective: To synthesize diacetone alcohol via the base-catalyzed aldol condensation of acetone.

Materials:

-

Acetone (commercial grade)

-

Barium hydroxide (anhydrous or hydrated)

-

Porous plate or boiling chips

Equipment:

-

2-L round-bottomed flask

-

Soxhlet extractor

-

Reflux condenser

-

Heating mantle or oil bath

-

Distillation apparatus (Claisen flask, condenser, receiving flask)

-

Vacuum source

Procedure:

-

A 2-L round-bottomed flask is charged with 1190 g (1500 cc) of acetone and a few boiling chips.[17]

-

The flask is fitted with a Soxhlet extractor, which in turn is connected to a reflux condenser.[17]

-

The thimble of the Soxhlet extractor is filled with barium hydroxide.[17]

-

The acetone is heated to reflux. The reaction is allowed to proceed for 95-120 hours, during which the acetone continuously cycles through the barium hydroxide catalyst.[17]

-

After the reaction is complete (indicated by a rise in the boiling point of the mixture), the crude diacetone alcohol is purified by distillation.[17]

-

Excess acetone is first distilled off at atmospheric pressure.[17]

-

The remaining liquid is then distilled under reduced pressure (71–74 °C at 23 mmHg) to yield pure diacetone alcohol.[17]

Quantitative Data:

Experiment 2: Synthesis of this compound Hydrogen Oxalate from Mesityl Oxide

Objective: To synthesize this compound via the Michael addition of ammonia to mesityl oxide and isolate it as its hydrogen oxalate salt.

Materials:

-

Mesityl oxide

-

Aqueous ammonia (27%)

-

Oxalic acid

-

Absolute ethanol (B145695)

Equipment:

-

1-L round-bottomed flask with a mechanical stirrer

-

Beaker

-

Büchner funnel

-

Heating mantle or steam cone

-

Distillation apparatus

Procedure:

-

A mixture of 200 g of mesityl oxide and 280 cc of 27% aqueous ammonia is placed in a 1-L round-bottomed flask equipped with a mechanical stirrer.[14]

-

The mixture is stirred for several hours. The flask is cooled with running tap water to manage the exothermic reaction.[14]

-

After the reaction mixture becomes homogeneous, it is allowed to stand for three days.[14]

-

The reaction mixture is then diluted with an equal volume of absolute ethanol.[14]

-

A solution of oxalic acid in ethanol is prepared separately. The amount of oxalic acid required is determined by titrating a small aliquot of the amine solution. Double the calculated amount of oxalic acid is used to form the acid salt.[14]

-

The ethanolic amine solution is added to the ethanolic oxalic acid solution. The resulting mixture is heated to 70 °C with stirring and then filtered while hot.[14]

-

The filtrate is allowed to cool, leading to the crystallization of this compound hydrogen oxalate.[14]

-

The crystals are collected by filtration, washed with cold absolute ethanol, and dried.[14]

Quantitative Data:

-

Yield: A total yield of 285–320 g (63–70% of the theoretical amount) of this compound hydrogen oxalate is typically obtained.[14]

-

Melting Point: The product melts at 126–127 °C.[14]

Applications in Drug Development

This compound serves as a valuable precursor in the synthesis of several pharmaceutical compounds. Its primary amine and ketone functionalities allow for a variety of chemical transformations, making it a versatile starting material. Notable applications include the synthesis of:

-

Eucaine and alpha-eucaine: These are local anesthetics.[3]

-

Eucatropine: An anticholinergic drug used as a mydriatic (to dilate the pupil).[3]

-

Other CNS active agents: this compound has been used in the synthesis of compounds with central nervous system activity, exhibiting both stimulant and depressant properties.[3]

The synthetic utility of this compound underscores the importance of efficient and well-understood methods for its production, which begins with diacetone alcohol.

Conclusion

The relationship between this compound and diacetone alcohol is a clear illustration of sequential organic synthesis, where a readily available starting material is converted through a series of well-defined reactions into a more complex and functionalized molecule. This guide has provided a detailed technical overview of these two compounds, from their fundamental properties to their synthesis and applications. The provided experimental protocols and visual diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with and utilize these important chemical entities. A thorough understanding of the synthesis and properties of this compound and its precursor, diacetone alcohol, is essential for leveraging their full potential in chemical research and the development of new therapeutic agents.

References

- 1. Diacetone alcohol - Wikipedia [en.wikipedia.org]

- 2. DIACETONE ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [drugfuture.com]

- 5. 4-Amino-4-methyl-2-pentanone | C6H13NO | CID 69361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diacetone Alcohol | C6H12O2 | CID 31256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. monumentchemical.com [monumentchemical.com]

- 9. 双丙酮胺 草酸氢盐 90% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound hydrogenoxalate 90% | 625-04-7 [sigmaaldrich.com]

- 11. arkema.com [arkema.com]

- 12. Diacetone Alcohol | 123-42-2 [chemicalbook.com]

- 13. foodb.ca [foodb.ca]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Preparation of Diacetone alcohol - Chempedia - LookChem [lookchem.com]

Solubility of Diacetonamine in organic solvents

An In-Depth Technical Guide to the Solubility of Diacetonamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-Amino-4-methyl-2-pentanone) is a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Its solubility in various organic solvents is a critical parameter for its application in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in common organic solvents, outlines a general experimental protocol for solubility determination, and details a common synthetic route.

Introduction

This compound is a versatile bifunctional molecule containing both a ketone and a primary amine group. This structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for the synthesis of heterocyclic compounds and other complex organic molecules. Understanding its solubility behavior is paramount for optimizing reaction conditions, developing efficient purification strategies, and formulating this compound-based products.

Solubility of this compound

Qualitative Solubility Data

This compound is generally described as being soluble in polar organic solvents. The available information is summarized in the table below.

| Solvent Class | Specific Solvents | Solubility Description | Citation |

| Alcohols | Alcohol (general), Absolute Ethanol | Soluble, Miscible | [1] |

| Ethers | Ether (general) | Soluble, Miscible | [1] |

| Water | Water | Soluble | [1] |

Note: "Soluble" indicates that a significant amount of this compound will dissolve in the solvent. "Miscible" implies that the substances will mix in all proportions to form a homogeneous solution.

Experimental Protocol for Solubility Determination

While specific experimental data for this compound is lacking, a general and reliable method for determining the solubility of a solid organic compound in an organic solvent is the shake-flask method. This method is widely accepted and can be adapted to generate quantitative solubility data for this compound.

Principle

A saturated solution of the solute (this compound) in the solvent of interest is prepared by agitating an excess amount of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the solute in the clear, saturated supernatant is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, diethyl ether, toluene, hexane)

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, tared vial to remove any suspended solid particles.

-

Quantification: Accurately weigh the filtered solution. Dilute an aliquot of the saturated solution with a suitable solvent to a concentration within the working range of the chosen analytical method. Analyze the diluted solution to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the determined concentration and the density of the solvent if necessary.

Synthesis of this compound

A common method for the preparation of this compound is through the reaction of mesityl oxide with aqueous ammonia.[2]

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound hydrogen oxalate (B1200264) from mesityl oxide and ammonia.

Caption: Workflow for the synthesis of this compound hydrogen oxalate.

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.[3][4][5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[3][4][5] It is important to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed safety information.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse, qualitative reports indicate good solubility in polar solvents like alcohols and ethers. For researchers and drug development professionals, the provided general experimental protocol for solubility determination offers a robust framework to generate the specific data required for their applications. The detailed synthetic workflow provides a clear guide for the laboratory preparation of this important intermediate. Further research to quantify the solubility of this compound in a broader range of solvents at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Methodological & Application

Diacetonamine: A Versatile Precursor for the Synthesis of Eucaine and α-Eucaine Anesthetics

Application Notes and Protocols for Researchers in Drug Development

Diacetonamine, a readily available synthetic intermediate, serves as a crucial starting material for the production of various piperidine-based local anesthetics, including β-eucaine and α-eucaine. These compounds, developed as analogs of cocaine, were among the first synthetic local anesthetics to see widespread clinical use. Their synthesis from this compound involves a series of well-established chemical transformations, offering valuable insights into the structure-activity relationships of local anesthetic agents.

This document provides detailed application notes and experimental protocols for the synthesis of β-eucaine and α-eucaine, utilizing this compound as a key precursor. The methodologies are compiled from established literature and are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis of β-Eucaine from this compound

The synthesis of β-eucaine from this compound proceeds through a three-step sequence involving a condensation reaction, reduction, and subsequent esterification.

Synthesis Pathway:

Figure 1: Synthetic pathway for β-Eucaine from this compound.

Experimental Protocols

Step 1: Synthesis of 2,2,6-Trimethylpiperidin-4-one

This procedure follows the condensation of this compound with acetaldehyde.[1]

-

Materials:

-

This compound (as the starting material, though historical procedures may cite its oxalate (B1200264) salt)

-

Acetaldehyde

-

Appropriate solvent (e.g., ethanol)

-

Acid or base catalyst as required by the specific procedure

-

-

Procedure:

-

Combine this compound and acetaldehyde in a suitable reaction vessel containing the solvent.

-

The reaction is typically carried out under reflux for several hours.

-

Upon completion, the reaction mixture is cooled, and the product is isolated. Purification can be achieved by crystallization or distillation.

-

Step 2: Reduction of 2,2,6-Trimethylpiperidin-4-one

The ketone intermediate is reduced to the corresponding alcohol using a dissolving metal reduction.[1]

-

Materials:

-

2,2,6-Trimethylpiperidin-4-one

-

Sodium amalgam (typically 2-3% sodium)

-

Ethanol (B145695) (95%)

-

Water

-

-

Procedure:

-

Dissolve 2,2,6-trimethylpiperidin-4-one in ethanol in a reaction flask.

-

Gradually add the sodium amalgam to the stirred solution. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

After the addition is complete, continue stirring until the reaction ceases.

-

The resulting alcoholic solution is filtered and then diluted with water.

-

The precipitated 2,2,6-trimethylpiperidin-4-ol is collected by filtration, washed with water, and dried.

-

Step 3: Benzoylation of 2,2,6-Trimethylpiperidin-4-ol to β-Eucaine

The final step involves the esterification of the alcohol with benzoyl chloride.[1]

-

Materials:

-

2,2,6-Trimethylpiperidin-4-ol

-

Benzoyl chloride

-

A suitable base (e.g., pyridine (B92270) or aqueous sodium hydroxide)

-

An appropriate solvent (e.g., dichloromethane (B109758) or ether)

-

-

Procedure (Schotten-Baumann conditions):

-

Dissolve 2,2,6-trimethylpiperidin-4-ol in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

-

Continue stirring for a period after the addition is complete.

-

The precipitated solid, β-eucaine, is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol.

-

| Step | Reactants | Key Reagents/Conditions | Product | Typical Yield |

| 1. Condensation | This compound, Acetaldehyde | Reflux | 2,2,6-Trimethylpiperidin-4-one | Moderate |

| 2. Reduction | 2,2,6-Trimethylpiperidin-4-one | Sodium Amalgam | 2,2,6-Trimethylpiperidin-4-ol | High |

| 3. Benzoylation | 2,2,6-Trimethylpiperidin-4-ol, Benzoyl chloride | Base | β-Eucaine | Good |

Table 1: Summary of the synthetic steps for β-Eucaine. Yields are qualitative and can vary based on specific reaction conditions and scale.

Synthesis of α-Eucaine from this compound

The synthesis of α-eucaine is a more complex, multi-step process that begins with the conversion of this compound to triacetonamine (B117949).

Synthesis Pathway:

Figure 2: Synthetic pathway for α-Eucaine from this compound.

Experimental Protocols

Step 1: Synthesis of Triacetonamine (2,2,6,6-Tetramethylpiperidin-4-one)

This compound is reacted with acetone to form triacetonamine.

-

Materials:

-

This compound

-

Acetone

-

A suitable catalyst (e.g., an acid or base catalyst)

-

-

Procedure:

-

A mixture of this compound and a large excess of acetone is reacted in the presence of a catalyst.

-

The reaction may be carried out at room temperature or with gentle heating over an extended period.

-

The triacetonamine is isolated from the reaction mixture, often as its hydrate, and can be purified by crystallization.

-

Step 2: N-Methylation of Triacetonamine

The secondary amine of triacetonamine is methylated, typically via the Eschweiler-Clarke reaction.[2]

-

Materials:

-

Triacetonamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (85-95%)

-

-

Procedure:

-

Triacetonamine is mixed with an excess of formaldehyde and formic acid.

-

The mixture is heated, typically near boiling, until the evolution of carbon dioxide ceases.[2]

-

The reaction mixture is then cooled, made alkaline, and the N-methyl-triacetonamine is extracted with a suitable organic solvent.

-

The product can be purified by distillation under reduced pressure.

-

Step 3: Cyanohydrin Formation

The ketone group of N-methyl-triacetonamine is converted to a cyanohydrin.

-

Materials:

-

N-Methyl-triacetonamine

-

Sodium or potassium cyanide

-

A weak acid (e.g., sulfuric acid, added carefully to generate HCN in situ)[3]

-

Water

-

-

Procedure:

-

A solution of sodium or potassium cyanide in water is prepared in a reaction vessel.

-

The N-methyl-triacetonamine is added.

-

The mixture is cooled in an ice bath, and a dilute acid is added dropwise with stirring to maintain a slightly acidic to neutral pH (around 4-5 for optimal reaction rate).[3]

-

The reaction is stirred until completion. The cyanohydrin product can be extracted with an organic solvent.

-

Step 4: Benzoylation of the Cyanohydrin

The hydroxyl group of the cyanohydrin is esterified with benzoyl chloride.

-

Materials:

-

Cyanohydrin intermediate

-

Benzoyl chloride

-

Pyridine or another suitable base

-

An inert solvent (e.g., toluene)

-

-

Procedure:

-

The cyanohydrin is dissolved in a suitable inert solvent containing a base like pyridine.

-

The solution is cooled, and benzoyl chloride is added dropwise.

-

The reaction mixture is stirred, typically at room temperature, until the esterification is complete.

-

The product is isolated by washing the reaction mixture with water and dilute acid to remove excess base, followed by removal of the solvent.

-

Step 5: Pinner Reaction to form α-Eucaine

The nitrile group of the benzoylated cyanohydrin is converted to a methyl ester via the Pinner reaction.[4]

-

Materials:

-

Benzoylated cyanohydrin intermediate

-

Anhydrous methanol

-

Anhydrous hydrogen chloride gas

-

-

Procedure:

-

The benzoylated cyanohydrin is dissolved in anhydrous methanol.

-

The solution is cooled to 0°C, and dry hydrogen chloride gas is bubbled through the solution until saturation.[4]

-

The mixture is allowed to stand, often for an extended period, to form the imino ester hydrochloride (Pinner salt).

-

The Pinner salt is then hydrolyzed by the addition of water to yield the final product, α-eucaine, which can be isolated and purified by crystallization.[4]

-

| Step | Starting Material | Key Reagents/Conditions | Product | Typical Yield |

| 1. Triacetonamine Synthesis | This compound | Acetone | Triacetonamine | Moderate |

| 2. N-Methylation | Triacetonamine | Formaldehyde, Formic Acid (Eschweiler-Clarke) | N-Methyl-Triacetonamine | High |

| 3. Cyanohydrin Formation | N-Methyl-Triacetonamine | HCN (in situ from NaCN/Acid) | Cyanohydrin Intermediate | Good |

| 4. Benzoylation | Cyanohydrin Intermediate | Benzoyl Chloride, Base | Benzoylated Cyanohydrin | Good |

| 5. Pinner Reaction | Benzoylated Cyanohydrin | Anhydrous Methanol, HCl gas | α-Eucaine | Moderate |

Table 2: Summary of the synthetic steps for α-Eucaine. Yields are qualitative and can vary based on specific reaction conditions and scale.

Logical Workflow for Synthesis and Analysis

Figure 3: General experimental workflow for synthesis and analysis.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All chemical syntheses should be performed in a well-equipped laboratory with appropriate safety precautions, including the use of personal protective equipment and a fume hood. The handling of hazardous materials such as sodium amalgam, cyanides, and strong acids requires extreme care and adherence to established safety guidelines.

References

The Hantzsch Pyridine Synthesis: A Potential Application for Diacetonamine in the Formation of 1,4-Dihydropyridines

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of synthetic organic chemistry, the quest for novel molecular scaffolds with potential therapeutic applications remains a paramount objective. The Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction, has long been a cornerstone for the creation of 1,4-dihydropyridines (1,4-DHPs), a class of compounds renowned for their biological activities, most notably as calcium channel blockers.[1][2] While the traditional Hantzsch reaction is well-established, this application note explores a theoretical adaptation utilizing diacetonamine as a key building block, potentially offering a streamlined route to novel 1,4-DHP derivatives.

Introduction to the Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this one-pot condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate.[1][2] The resulting 1,4-dihydropyridine (B1200194) core is a privileged scaffold in medicinal chemistry, with prominent examples including nifedipine, amlodipine, and felodipine, all used in the management of hypertension.[1] The reaction proceeds through a series of intermediates, including an enamine and a Knoevenagel condensation product, which then undergo a Michael addition and subsequent cyclization to form the dihydropyridine (B1217469) ring.

A Proposed Role for this compound

This compound (4-amino-4-methylpentan-2-one) presents an intriguing alternative to the traditional components of the Hantzsch synthesis. As a molecule possessing both an amino group and a ketone functionality, it has the potential to act as both the requisite nitrogen source and one of the carbonyl components. This dual reactivity could simplify the reaction setup and provide access to 1,4-dihydropyridines with unique substitution patterns that are not readily accessible through the classic protocol.

While extensive literature searches did not yield specific examples of this compound being used in the Hantzsch synthesis of 1,4-dihydropyridines, this document outlines a proposed reaction pathway and a hypothetical experimental protocol based on the established mechanism of the Hantzsch reaction. This theoretical framework is intended to serve as a guide for researchers and scientists interested in exploring this novel synthetic route.

Proposed Reaction Mechanism

The proposed reaction would involve the condensation of an aldehyde, a β-ketoester, and this compound. The reaction is envisioned to proceed through the following key steps:

-

Enamine Formation: The amino group of this compound reacts with the β-ketoester to form an enamine intermediate.

-

Knoevenagel Condensation: The aldehyde reacts with the active methylene (B1212753) group of a second molecule of the β-ketoester to form a Knoevenagel adduct.

-

Michael Addition: The enamine formed from this compound adds to the Knoevenagel adduct via a Michael-type addition.

-

Cyclization and Dehydration: Intramolecular condensation and subsequent dehydration of the resulting intermediate would lead to the formation of the 1,4-dihydropyridine ring.

Caption: Proposed mechanism for the Hantzsch-type synthesis of a 1,4-dihydropyridine using this compound.

Hypothetical Experimental Protocol

This protocol is a proposed starting point for the investigation of the Hantzsch reaction with this compound. Optimization of reaction conditions, including solvent, temperature, and catalyst, may be necessary.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

β-Ketoester (e.g., ethyl acetoacetate)

-

This compound

-

Solvent (e.g., ethanol, isopropanol, or a green solvent like water)

-

Catalyst (optional, e.g., acetic acid, proline, or a Lewis acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) supplies

-

Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, chromatography column)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and this compound (1.0 mmol).

-

Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol). If a catalyst is to be used, add it at this stage (e.g., 1-2 drops of glacial acetic acid).

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If no precipitate is present, remove the solvent under reduced pressure. The crude residue can then be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

-

Characterization: The structure of the purified 1,4-dihydropyridine should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Caption: General experimental workflow for the proposed Hantzsch synthesis using this compound.

Data Presentation: Classical Hantzsch Synthesis

To provide a reference for expected outcomes, the following tables summarize typical reaction conditions and yields for the classical Hantzsch synthesis of 1,4-dihydropyridines as reported in the literature. It is important to note that yields for the proposed reaction with this compound will need to be determined experimentally.

Table 1: Reaction Conditions for Classical Hantzsch Synthesis

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Catalyst | Temperature (°C) | Time (h) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | None | Reflux | 10+ | [3] |

| Various aldehydes | Ethyl acetoacetate | Ammonium acetate | Water | None | 80 | 1-2 | [4] |

| 5-Bromothiophene-2-carboxyaldehyde | Various 1,3-diones | Ammonium acetate | Solvent-free | CAN | Room Temp | 1-3 | [4] |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Aqueous micelles | p-TSA | N/A (Ultrasonic) | 0.5-1 | [1] |

CAN: Ceric Ammonium Nitrate; p-TSA: p-Toluenesulfonic acid

Table 2: Reported Yields for Classical Hantzsch Synthesis

| Product | Yield (%) | Reference |

| Various 1,4-dihydropyridines | 23-59 | [3] |

| Various 1,4-dihydropyridines | Good to excellent | [4] |

| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 96 | [1] |

| Various 1,4-dihydropyridines | >90 | [1] |

Conclusion and Future Directions

The proposed use of this compound in a Hantzsch-type reaction represents an unexplored avenue for the synthesis of novel 1,4-dihydropyridine derivatives. The outlined theoretical mechanism and experimental protocol provide a solid foundation for researchers to investigate this promising synthetic strategy. Experimental validation is now required to determine the feasibility of this reaction, optimize the conditions, and characterize the resulting products. The successful development of this methodology could offer a valuable addition to the synthetic chemist's toolbox for the construction of biologically relevant heterocyclic compounds.

Disclaimer: The use of this compound in the Hantzsch pyridine synthesis for 1,4-dihydropyridines is a proposed, theoretical application. The provided protocol is hypothetical and requires experimental verification. Researchers should exercise appropriate safety precautions and conduct thorough literature reviews before attempting any new chemical synthesis.

References

Application Notes and Protocols for Dihydropyrimidinone Synthesis via the Biginelli Reaction

Topic: Diacetonamine in Biginelli Reaction for Dihydropyrimidinone Synthesis

Initial Literature Review: An extensive review of scientific literature and chemical databases indicates that this compound is not a reported reactant in the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs). The classical Biginelli reaction is a three-component condensation involving an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and urea (B33335) or thiourea. This compound, a β-amino ketone, does not fit the typical electronic and structural requirements for the β-dicarbonyl component in this reaction cascade.

Therefore, these application notes will focus on the established and widely utilized Biginelli reaction for the synthesis of dihydropyrimidinones, providing the detailed protocols, data presentation, and visualizations requested. This will serve as a foundational resource for researchers interested in synthesizing this important class of heterocyclic compounds.

Introduction to the Biginelli Reaction

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a one-pot cyclocondensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs.[1][2] These DHPMs are of significant interest in medicinal chemistry due to their wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2][3][4] Notably, certain DHPMs act as calcium channel blockers and antihypertensive agents.[1][4]